Bienvenue dans la boutique en ligne BenchChem!

5-(3-Bromophenyl)thiazol-2-amine

Antidepressant drug discovery SAR CNS agents

5-(3-Bromophenyl)thiazol-2-amine (CAS 959986-17-5) is a critical meta-bromo fragment for antidepressant SAR and kinase inhibitor programs. Direct head-to-head evidence shows the derived 3-Br triazine is inactive in FST/TST models, while the 4-Br analogue exhibits 2-fold activity amplification—making this compound essential for generating inactive control probes in CRF1 target engagement studies. Its free 2-amine and meta-aryl bromide enable sequential, chemoselective derivatization without protecting groups, ideal for parallel library synthesis. Batch-specific QC (NMR, HPLC, GC) ensures reproducibility.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 959986-17-5
Cat. No. B6322153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)thiazol-2-amine
CAS959986-17-5
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN=C(S2)N
InChIInChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyZBUNAYPJPKAVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)thiazol-2-amine (CAS 959986-17-5): Core Identity and Procurement-Relevant Characteristics


5-(3-Bromophenyl)thiazol-2-amine (CAS 959986-17-5) is a heterocyclic 2-aminothiazole derivative bearing a meta-brominated phenyl ring at the thiazole 5-position, with molecular formula C₉H₇BrN₂S and molecular weight 255.13 g/mol [1]. The compound is commercially available from multiple suppliers including TCI (Product B6285, purity >95.0% GC) and Bidepharm (purity 98%), typically as a white to light yellow powder stored under inert gas due to air sensitivity [1]. Predicted physicochemical properties include a boiling point of 398.8±17.0 °C, density of 1.636±0.06 g/cm³, and pKa of 4.43±0.10 . As a fragment-sized building block containing a synthetically accessible aryl bromide, it serves as a versatile intermediate for cross-coupling reactions and the construction of more complex bioactive scaffolds, including phenylthiazolyl-triazine hybrids investigated for CNS indications .

Why 5-(3-Bromophenyl)thiazol-2-amine Cannot Be Replaced by Close Analogs: Key Selection Rationale


The meta-bromine substitution pattern on the phenyl ring of 5-(3-bromophenyl)thiazol-2-amine produces distinct pharmacological and chemical behaviour compared to its para-bromo, non-halogenated, and regioisomeric counterparts. Direct SAR evidence from the phenylthiazolyl-triazine series demonstrates that the 3-bromo derivative (compound 11, derived from this compound) was devoid of antidepressant activity in both forced swim test (FST) and tail suspension test (TST) models, whereas the corresponding 4-bromo analogue (compound 12) exhibited a two-fold amplification in activity . This divergent biological outcome—arising solely from the meta versus para position of the bromine atom—means that generic substitution with the more common 4-bromo isomer would yield fundamentally different pharmacological profiles. Furthermore, predicted pKa differences (4.43 vs. 4.14 for the 4-regioisomer) alter the protonation equilibrium at physiological pH, directly affecting solubility, membrane permeability, and target engagement . The quantitative evidence below establishes that procurement decisions must consider these compound-specific differentiation parameters rather than treating in-class 2-aminothiazoles as interchangeable.

5-(3-Bromophenyl)thiazol-2-amine (CAS 959986-17-5): Quantitative Comparator Evidence Guide


Meta- vs. Para-Bromo Substitution: Divergent Antidepressant Activity in Triazine Hybrids

In a head-to-head comparison within the same study, the phenylthiazolyl-1,3,5-triazine derivative synthesized from 5-(3-bromophenyl)thiazol-2-amine (compound 11, 3-Br substitution) showed no significant antidepressant activity relative to vehicle control, whereas the derivative prepared from the 4-bromo analogue 5-(4-bromophenyl)thiazol-2-amine (compound 12, 4-Br substitution) exhibited a two-fold amplified activity and significantly reduced immobility time versus control in both FST and TST models . The authors explicitly noted that '8 and 11 with 4-methyl and 3-bromo substitutions respectively, were not well tolerated and have shown no activity even in comparison with control,' while 'two-fold amplified activity was disclosed by derivative 12, with structural variation 4-bromo and 3-bromo by keeping all other fragments rigid' . This demonstrates that the meta-bromo substitution pattern is not merely an interchangeable halogen placement but dictates bioactivity through steric and electronic effects on target engagement.

Antidepressant drug discovery SAR CNS agents CRF1 antagonism

Predicted pKa Shifts: Impact on Ionization State Relative to 4-Position Regioisomer

The predicted pKa of 5-(3-bromophenyl)thiazol-2-amine is 4.43±0.10 , which is approximately 0.3 log units higher than the predicted pKa of 4.14±0.10 for the 4-position regioisomer 4-(3-bromophenyl)thiazol-2-amine (CAS 105512-81-0) . This pKa difference, arising from the distinct electronic environment of the thiazole 5- vs. 4-substitution, results in differential protonation of the 2-amino group at physiological pH (7.4). At pH 7.4, the 5-substituted compound will have a marginally higher fraction of the neutral (unprotonated) species compared to the 4-substituted analogue, which can influence passive membrane permeability, blood-brain barrier penetration, and protein binding characteristics. Both compounds share the same molecular weight (255.13), molecular formula (C₉H₇BrN₂S), predicted boiling point (398.8±17.0 °C), and predicted density (1.636 g/cm³), making the pKa one of the few differentiable physicochemical parameters between these regioisomers .

Physicochemical profiling Drug-likeness Permeability Solubility

Antiurease Activity of 5-(3-Bromophenyl)thiazole-Containing Hybrids vs. Positive Control

A thiazolyl-pyrazoline derivative incorporating the 5-(3-bromophenyl)thiazole substructure (compound 5a: 2-(5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl thiazole) demonstrated the most potent antiurease activity in a series of six compounds, with an IC₅₀ of 2.28±0.02 µM, which was comparable to the positive control thiourea [1]. While this specific derivative is a more complex hybrid rather than the parent 2-amine, the consistent retention of the 3-bromophenyl-thiazole core across active compounds in this series suggests that this specific substitution pattern contributes favourably to urease enzyme binding. Notably, compound 5a was explicitly identified as the most potent among all six synthesized derivatives, indicating that the 3-bromophenyl-thiazole scaffold provides a privileged geometry for this enzyme target compared to other substitution patterns tested within the same series [1]. No equivalent antiurease data have been reported for the 4-bromo or non-brominated analogues in a directly comparable assay system.

Antiurease Enzyme inhibition Anti-infective Thiazolyl-pyrazoline

Commercial Purity and Analytical Specification Differences: 3-Br vs. 4-Br Isomer

Commercially, 5-(3-bromophenyl)thiazol-2-amine (TCI Product B6285) is supplied with a purity specification of >95.0% determined by gas chromatography (GC), while its para-bromo counterpart 5-(4-bromophenyl)thiazol-2-amine (TCI Product B6270) is specified at >98.0% purity by HPLC . The different analytical methods (GC vs. HPLC) reflect distinct quality control approaches that may be relevant depending on end-use requirements. GC analysis requires sample volatility and thermal stability, while HPLC accommodates non-volatile impurities. Additionally, Bidepharm lists the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The TCI product requires storage under inert gas at room temperature (<15°C) due to air sensitivity—a handling consideration that may not apply uniformly across all 2-aminothiazole analogues . The CymitQuimica catalogue lists the 3-bromo isomer at €176.00/100mg versus the 4-bromo isomer at €170.00/100mg, representing a ~3.5% price premium .

Chemical procurement Analytical specifications Purity comparison Supply chain

Synthetic Utility: Aryl Bromide Handle for Cross-Coupling at the Meta Position

The aryl bromide at the meta position of the phenyl ring in 5-(3-bromophenyl)thiazol-2-amine serves as a versatile synthetic handle for palladium-catalysed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The meta-bromine placement confers distinct steric and electronic properties compared to the para-bromo isomer 5-(4-bromophenyl)thiazol-2-amine (CAS 73040-60-5). In the tetrahedron letters study by Gahtori et al. (2014), the 3-bromo compound served as a direct precursor for the synthesis of hybrid phenylthiazolyl-1,3,5-triazines through nucleophilic aromatic substitution with cyanuric chloride, yielding mono-substituted triazine derivatives (compound 11) in a defined reactivity sequence where bromine acts as a deactivating group . The reactivity hierarchy established was: –H, –OH > (CH₃)₂N–, CH₃CO–, –OC₄H₉, –OCH₃ > –CH₃ > Br > Cl > NO₂, explicitly positioning the bromine substituent within a predictable reactivity framework that can be exploited for sequential derivatization strategies . The 2-amino group additionally provides a nucleophilic site for amidation, sulfonylation, or reductive amination, offering orthogonal diversification pathways not available in non-aminated thiazole analogues [1].

Cross-coupling C-C bond formation Medicinal chemistry Building block

2-Aminothiazole Scaffold: Validated Pharmacophore for Kinase Inhibition (Itk)

The 2-amino-5-(thioaryl)thiazole scaffold, of which 5-(3-bromophenyl)thiazol-2-amine is a core structural member, has been validated as a potent and selective pharmacophore for interleukin-2 inducible T-cell kinase (Itk) inhibition [1]. Das et al. (2006) reported that compound 3 from this series is a potent and selective Itk inhibitor that suppresses anti-TCR antibody-induced IL-2 production in mice in vivo and reduces lung inflammation in an ovalbumin-induced allergy/asthma model [1]. The 2-amino group on the thiazole ring was identified as a critical hydrogen-bond donor for kinase hinge-region binding, while the 5-aryl substituent occupies a hydrophobic pocket where halogen substitution (particularly bromine) enhances binding affinity through halogen bonding and hydrophobic contacts [1]. Fragment-sized thiazoles containing bromine have been specifically highlighted in fragment-based drug discovery campaigns as privileged building blocks due to their balanced molecular weight (~255 Da), favorable ligand efficiency metrics, and synthetic tractability [2]. While direct Itk IC₅₀ data for 5-(3-bromophenyl)thiazol-2-amine specifically were not identified in the retrieved literature, its structural congruence with the validated Itk inhibitor pharmacophore—combined with its fragment-like physicochemical properties—positions it as a logical starting point for kinase-focused medicinal chemistry programs [1][2].

Kinase inhibition Itk inhibitor Immunology Fragment-based drug discovery

5-(3-Bromophenyl)thiazol-2-amine (CAS 959986-17-5): Evidence-Backed Research and Industrial Application Scenarios


Negative Control or Comparator Compound in CNS Antidepressant SAR Studies

Based on the direct head-to-head evidence from Gahtori et al. (2014) , 5-(3-bromophenyl)thiazol-2-amine serves as a critical SAR probe for antidepressant drug discovery programs targeting CRF1 antagonism. The derived triazine compound 11 (3-Br) is inactive in both FST and TST models, while compound 12 (4-Br) shows significant activity. This compound is therefore specifically valuable as a precursor for generating the inactive 3-bromo control analogue in dose-response and target engagement studies, enabling researchers to demonstrate that observed antidepressant effects are dependent on the para-bromo substitution pattern rather than being a general property of the phenylthiazole-triazine class.

Fragment-Based Lead Generation for Kinase Inhibitor Discovery (Itk and Related Tyrosine Kinases)

The 2-amino-5-arylthiazole scaffold has been validated as a potent Itk inhibitor pharmacophore with demonstrated in vivo efficacy [1]. 5-(3-Bromophenyl)thiazol-2-amine (MW 255) falls within ideal fragment space (MW <300) and provides two synthetic diversification vectors: the 2-amino group for amide/sulfonamide bond formation and the meta-aryl bromide for Suzuki or Buchwald-Hartwig coupling. Fragment-growing campaigns starting from this core can systematically explore vector-dependent SAR while leveraging the established kinase hinge-binding motif. The compound is suitable for initial fragment screening by SPR, DSF, or X-ray crystallography, followed by structure-guided elaboration at either reactive site.

Urease Inhibitor Development for Anti-Helicobacter pylori or Gastric Indication Programs

The thiazolyl-pyrazoline hybrid incorporating the 5-(3-bromophenyl)thiazole substructure demonstrated the most potent antiurease activity (IC₅₀ = 2.28±0.02 µM) among six tested derivatives, comparable to the positive control thiourea [2]. This positions 5-(3-bromophenyl)thiazol-2-amine as a key intermediate for synthesizing and optimizing urease-targeted compounds. Researchers developing novel anti-H. pylori therapies or studying urease-dependent virulence mechanisms can use this compound as the starting material for generating focused libraries of thiazolyl-pyrazoline or related hybrids, with the 3-bromophenyl moiety retained as a pharmacophoric element critical for urease active-site engagement.

Orthogonal Diversification Building Block for Medicinal Chemistry Library Synthesis

The structural architecture of 5-(3-bromophenyl)thiazol-2-amine—featuring a free primary amine (pKa ~4.43) and a meta-aryl bromide in a single fragment-sized molecule—enables sequential, chemoselective derivatization without protecting group manipulation. The established reactivity hierarchy from Gahtori et al. (2014) positions bromine as a moderate deactivator, allowing predictable mono-substitution outcomes in nucleophilic aromatic substitution reactions with cyanuric chloride. This compound is therefore ideally suited for parallel library synthesis in medicinal chemistry core facilities, where the amine can first be derivatized (amidation, sulfonylation, reductive amination, or urea formation) followed by palladium-catalyzed cross-coupling at the aryl bromide to introduce additional diversity elements. Procurement from suppliers offering batch-specific QC (NMR, HPLC, GC) ensures reproducibility across library production cycles .

Quote Request

Request a Quote for 5-(3-Bromophenyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.